N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide
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Description
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[2-methyl-6-(1H-pyrazol-1-yl)pyrimidin-4-yl]oxy}acetamide is a useful research compound. Its molecular formula is C17H13ClF3N5O2 and its molecular weight is 411.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 411.0709869 g/mol and the complexity rating of the compound is 541. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It’s known that the compound is used in the protodeboronation of pinacol boronic esters . This suggests that the compound may interact with boronic esters or related molecules in the body.
Mode of Action
The compound is used in a radical approach for the catalytic protodeboronation of alkyl boronic esters . Protodeboronation is a process where a boron atom is removed from an organic molecule. In this case, the compound is used to facilitate the removal of boron from alkyl boronic esters .
Biochemical Pathways
The compound’s role in the protodeboronation of alkyl boronic esters suggests it may play a role in biochemical pathways involving these esters .
Result of Action
The compound’s role in the protodeboronation of alkyl boronic esters suggests it may influence the structure and function of these molecules .
Action Environment
It’s worth noting that the stability of boronic esters, which the compound interacts with, can be influenced by factors such as air and moisture .
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(2-methyl-6-pyrazol-1-ylpyrimidin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClF3N5O2/c1-10-23-14(26-6-2-5-22-26)8-16(24-10)28-9-15(27)25-13-7-11(17(19,20)21)3-4-12(13)18/h2-8H,9H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZUSBCRWHIAST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClF3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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